O-[(Furan-2-yl)methyl]hydroxylamine
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Overview
Description
o-(Furan-2-ylmethyl)hydroxylamine: is a chemical compound characterized by the presence of a furan ring attached to a hydroxylamine group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-(furan-2-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods: Industrial production of hydroxylamines, including o-(furan-2-ylmethyl)hydroxylamine, often involves the hydrolysis of oximes. A coupling process of electrodialysis with oxime hydrolysis has been developed to improve yield and simplify the operation process . This method uses sulfuric acid as the catalyst and reactant in the protonation reaction, combined with efficient electrodialysis technology.
Chemical Reactions Analysis
Types of Reactions: o-(Furan-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of O-alkyl or O-acyl hydroxylamines.
Scientific Research Applications
Chemistry: o-(Furan-2-ylmethyl)hydroxylamine is used as an intermediate in organic synthesis, particularly in the formation of C–N, N–N, O–N, and S–N bonds .
Biology and Medicine: It is being explored for its antibacterial and antifungal properties .
Industry: In the chemical industry, o-(furan-2-ylmethyl)hydroxylamine is used in the synthesis of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of o-(furan-2-ylmethyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to react with electrophilic reagents, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic reagent used.
Comparison with Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: o-(Furan-2-ylmethyl)hydroxylamine is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives . The furan ring enhances its electrophilic aminating ability and provides additional sites for chemical modification.
Properties
CAS No. |
39854-56-3 |
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Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
O-(furan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2 |
InChI Key |
NELXYDNTJULDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CON |
Origin of Product |
United States |
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